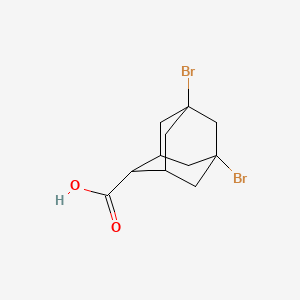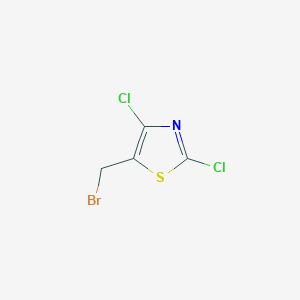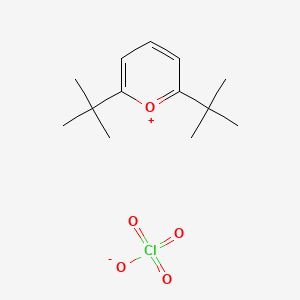
2,6-Di-t-butylpyrylium perchlorate
概要
説明
2,6-Di-t-butylpyrylium perchlorate is a chemical compound with the molecular formula C13H21O. It is a member of the pyrylium family, characterized by a six-membered aromatic ring containing one oxygen atom. The compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemical research.
科学的研究の応用
2,6-Di-t-butylpyrylium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-t-butylpyrylium perchlorate typically involves the reaction of 2,6-di-tert-butylphenol with a suitable oxidizing agent. One common method includes the use of perchloric acid as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the pyrylium ion, which is then stabilized by the perchlorate anion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2,6-Di-t-butylpyrylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as sodium borohydride, leading to the formation of 4H-pyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.
Common Reagents and Conditions
Oxidation: Perchloric acid or other strong oxidizing agents.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Nucleophiles such as sodium cyanide, tert-butylmagnesium chloride, or bromide.
Major Products Formed
Oxidation: Higher oxidation state pyrylium derivatives.
Reduction: 4H-pyran derivatives and dienones.
Substitution: Various substituted pyrylium compounds, including 2,6-di-tert-butylpyridine and 4-tert-butyl derivatives.
作用機序
The mechanism of action of 2,6-Di-t-butylpyrylium perchlorate involves its ability to act as an electrophile due to the positive charge on the pyrylium ring. This electrophilic nature allows it to interact with nucleophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-4-methylpyrylium perchlorate
- 2,6-Diphenyl-4-tert-butylpyrylium perchlorate
- 2,6-Di-tert-butyl-pyranylium perchlorate
- 2,6-Di-tert-butyl-1-methyl-pyridinium perchlorate
- 2,6-Di-tert-butyl-thiopyranylium perchlorate
Uniqueness
2,6-Di-t-butylpyrylium perchlorate is unique due to its high stability and specific reactivity patterns. The presence of bulky tert-butyl groups at the 2 and 6 positions of the pyrylium ring provides steric hindrance, influencing its reactivity and making it distinct from other pyrylium compounds.
特性
IUPAC Name |
2,6-ditert-butylpyrylium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWZCMLEAQIEJF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


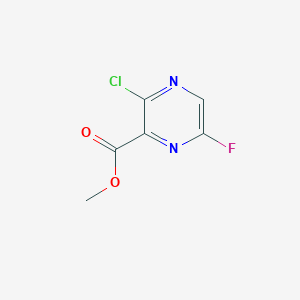
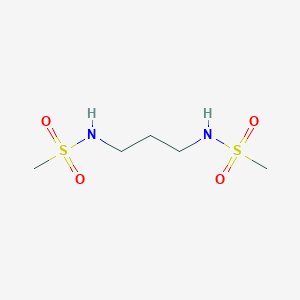
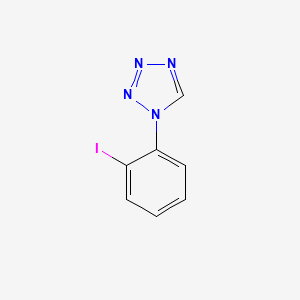
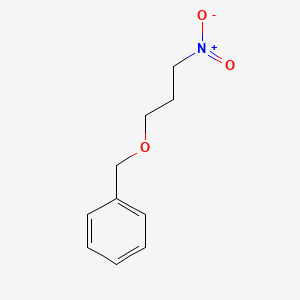
![Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate](/img/structure/B3262550.png)
![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)
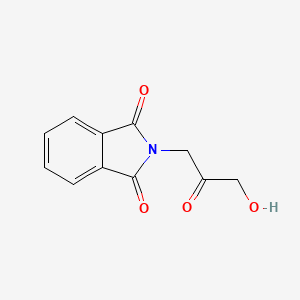

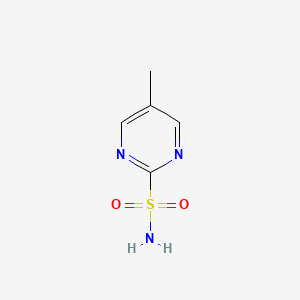
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)
